

Spectroscopic Profile of 3-Amino-4-bromobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-bromobenzaldehyde

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-4-bromobenzaldehyde**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of predicted data and analogous compounds to offer a robust reference for researchers. This guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside mass spectrometry information. Detailed, standardized experimental protocols for acquiring such data are also provided. To facilitate understanding, a logical workflow for spectroscopic analysis is presented visually using a Graphviz diagram. This document is intended to support researchers in the identification, characterization, and quality control of **3-Amino-4-bromobenzaldehyde** in a research and development setting.

Introduction

3-Amino-4-bromobenzaldehyde is an aromatic organic compound with the molecular formula C_7H_6BrNO .^[1] Its structure, featuring an aldehyde, an amino group, and a bromine atom on a benzene ring, makes it a versatile intermediate in the synthesis of various pharmaceutical and materials science compounds. Accurate spectroscopic characterization is paramount for verifying the identity and purity of such molecules. This guide addresses the spectroscopic characteristics of **3-Amino-4-bromobenzaldehyde** through NMR, IR, and mass spectrometry.

Spectroscopic Data

Note: Experimental spectroscopic data for **3-Amino-4-bromobenzaldehyde** is not readily available in public spectral databases. The data presented in this section is based on computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) - Predicted

The proton NMR spectrum of **3-Amino-4-bromobenzaldehyde** is expected to show distinct signals for the aldehydic proton and the aromatic protons.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	Singlet	1H	Aldehydic proton (-CHO)
~7.6	Doublet	1H	Aromatic proton (ortho to -CHO)
~7.4	Doublet	1H	Aromatic proton (para to -CHO)
~7.0	Doublet of Doublets	1H	Aromatic proton (meta to -CHO, ortho to -NH ₂)
~4.5	Broad Singlet	2H	Amino protons (-NH ₂)

¹³C NMR (Carbon NMR) - Predicted

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ) ppm	Assignment
~190	Aldehydic carbon (-CHO)
~150	Aromatic carbon attached to -NH ₂
~135	Aromatic carbon attached to -CHO
~130	Aromatic carbon
~125	Aromatic carbon
~120	Aromatic carbon
~115	Aromatic carbon attached to -Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Amino-4-bromobenzaldehyde** is expected to exhibit the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400-3200	Medium, Broad	N-H stretch (Amino group)
3100-3000	Medium	C-H stretch (Aromatic)
1700-1680	Strong	C=O stretch (Aldehyde)
1600-1450	Medium to Strong	C=C stretch (Aromatic ring)
1300-1000	Medium	C-N stretch (Amino group)
800-600	Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Value	Interpretation
199/201	Molecular ion peak $[M]^+$ and $[M+2]^+$ due to the presence of Bromine isotopes (^{79}Br and ^{81}Br)
198/200	$[M-H]^+$
170/172	$[M-CHO]^+$
120	$[M-\text{Br}]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like **3-Amino-4-bromobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-15 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
 - Transfer the clear solution into a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum. A sufficient number of scans (typically 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum. A larger number of scans will be required compared to the ^1H spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Correct the baseline of the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - If the sample is a powder, apply firm and even pressure using the built-in press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Acquire a background spectrum of the clean, empty ATR crystal. The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the specific functional groups present in the molecule.

Mass Spectrometry (MS)

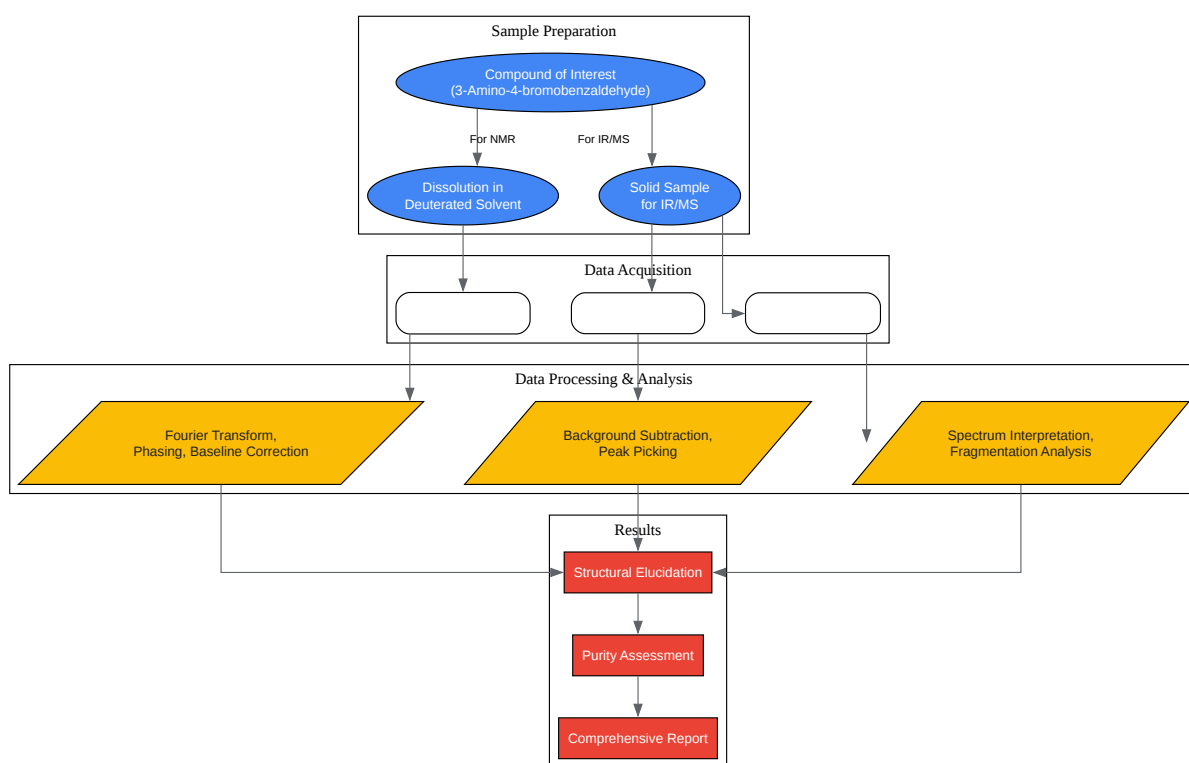
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- Ionization:
 - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of **3-Amino-4-bromobenzaldehyde** based on predicted data and analysis of analogous compounds. The provided NMR, IR, and mass spectrometry data, along with detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The structured presentation of data and the visual workflow are designed to facilitate a clear and comprehensive understanding of the spectroscopic characterization of this compound. It is recommended that experimental data be acquired and compared with the information presented herein for definitive structural confirmation.

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References

- 1. 3-Amino-4-bromobenzaldehyde | C₇H₆BrNO | CID 23497537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-4-bromobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112528#spectroscopic-data-of-3-amino-4-bromobenzaldehyde-nmr-ir-mass]

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